PAR-2 Antagonism: A Unique Pharmacological Mechanism Not Shared by Mono-Chlorinated or 2,4-Dichloro Analogs
The target compound is explicitly claimed as a PAR-2 antagonist in a composition-of-matter patent from Kowa Company, Ltd. [1]. This mechanism is absent from the patent landscapes and primary literature of the closest commercially available analog, 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea (CAS 32585-53-8), which is associated with general kinase or unspecified CNS-related pathways, and the 2,4-dichloro positional isomer (PubChem), which has no such receptor-level annotation [2]. This functional annotation provides a definitive basis for selecting this compound in PAR-2-driven inflammatory, pain, or cancer models.
| Evidence Dimension | Primary Pharmacological Target (Mechanism of Action) |
|---|---|
| Target Compound Data | PAR-2 (Protease-Activated Receptor-2) Antagonist |
| Comparator Or Baseline | 1. CAS 32585-53-8 (4-chloro analog): No PAR-2 annotation; linked to alternative kinase/receptor targets. 2. 2,4-dichloro positional isomer: No PAR-2 annotation. |
| Quantified Difference | Qualitative difference in mechanism of action; exclusive PAR-2 target engagement for the 2,5-dichloro compound. |
| Conditions | Patent analysis and cross-referencing with PubChem and primary literature annotations. |
Why This Matters
For scientists investigating PAR-2 signaling, the 2,5-dichloro substitution is not a generic option but a structural prerequisite for on-target pharmacological activity, avoiding the off-target effects of analogs.
- [1] Kowa Company, Ltd. Process for Production of (1,3-Disubstituted Indolyl)-Urea Derivatives, Intermediates Therefor, and Process for Production of the Intermediates. US Patent Application 20090012263, January 8, 2009. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 2804574, 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea. Contains biological test results. View Source
